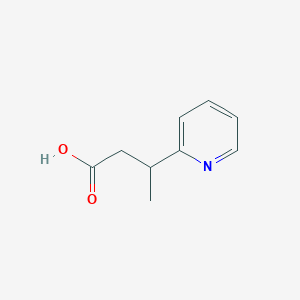

3-(Pyridin-2-yl)butanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQDIIZOQIDPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine Containing Carboxylic Acids in Organic Chemistry

Pyridine-containing carboxylic acids are a significant class of organic compounds, fundamentally composed of a pyridine (B92270) ring attached to a carboxylic acid moiety, either directly or via an alkyl chain. The simplest members are the three isomers of pyridinecarboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). smolecule.com These foundational molecules are not merely academic curiosities; they are vital in numerous applications. For instance, nicotinic acid is also known as niacin (Vitamin B3), an essential human nutrient. smolecule.com

The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group gives these molecules unique physicochemical properties, including zwitterionic character and the ability to act as ligands for metal ions. Esters of pyridine carboxylic acids serve as crucial intermediates in the synthesis of a wide range of compounds, including amides and hydrazides. researchgate.net Research has shown that derivatives of these acids are central to the development of therapeutic agents for conditions as varied as tuberculosis, cancer, diabetes, and HIV/AIDS. solubilityofthings.comsolubilityofthings.com The pyridine ring is a common scaffold in medicinal chemistry, and its combination with a carboxylic acid function provides a versatile template for designing molecules that can interact with biological targets like enzymes and receptors. solubilityofthings.comscielo.br

Overview of Fundamental Research Trajectories for Alkyl Pyridine Carboxylic Acids

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical challenges in the synthesis of substituted pyridines due to the electronic nature of the ring and its potential to coordinate with metal catalysts. rsc.org Successful strategies must precisely control where chemical reactions occur on both the pyridine ring and the butanoic acid side chain.

Strategies for Carbon-Carbon Bond Formation in the Butanoic Acid Chain

The construction of the C4 backbone of the butanoic acid moiety is a fundamental step that can be achieved through various carbon-carbon bond-forming reactions. organic-chemistry.org The choice of method often depends on the desired substitution pattern and the stage at which the pyridine ring is introduced.

Key strategies include:

Conjugate Addition: Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a crotonate ester, is a common approach. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester can be employed to form the 3-arylbutanoic acid structure. researchgate.net

Alkylation of Enolates: A classic method involves the generation of an enolate from an acetic acid derivative, which is then alkylated with a suitable 2-(1-haloethyl)pyridine electrophile. This requires careful control of reaction conditions to avoid side reactions.

Aldol Condensation: The condensation of an ester enolate with an aldehyde, such as 2-pyridinecarboxaldehyde, can be used. organic-chemistry.org For example, using Hunig's base with MgBr2 etherate can induce the condensation between a thioester and an aldehyde. organic-chemistry.org

Nitrile Hydrolysis: An alternative route involves the synthesis of a nitrile intermediate, such as 3-(pyridin-2-yl)butanenitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. vulcanchem.com

C-H Functionalization: Modern methods explore the direct functionalization of C-H bonds. acs.org Photoredox catalysis using pyridine N-oxides can facilitate the functionalization of aliphatic C-H bonds in butanoic acid, although controlling regioselectivity can be challenging. acs.org

| C-C Bond Formation Strategy | Reactants | Key Reagents/Catalysts | Description |

| Asymmetric Conjugate Addition | Arylboronic acid, Crotonate ester | Rhodium catalyst, (R)-BINAP ligand | Forms the C3-aryl bond on the butanoic chain with high enantioselectivity. researchgate.net |

| Aldol Condensation | Thioester, Aldehyde | Hunig's base, MgBr₂ etherate | Condensation of an ester with an aldehyde to form a β-hydroxy ester, a precursor to the butanoic acid. organic-chemistry.org |

| Nitrile Hydrolysis | Nitrile intermediate | H₂SO₄/H₂O or NaOH/H₂O₂ | Conversion of a terminal nitrile group into a carboxylic acid. vulcanchem.com |

| C-H Functionalization | Butanoic acid | Pyridine N-oxide, Photoredox catalyst | Direct functionalization of the butanoic acid chain, though regioselectivity can be an issue. acs.org |

Techniques for Pyridine Moiety Introduction and Functionalization

Introducing the pyridine ring can be accomplished either by starting with a pre-functionalized pyridine or by adding it to a pre-formed butanoic acid chain. The electron-deficient nature of the pyridine ring often necessitates activation strategies. rsc.orguiowa.edu

Using Pyridyl Nucleophiles: A highly effective method involves the reaction of a nucleophilic pyridine species with an electrophilic butanoic acid precursor. A key example is the chemoselective nucleophilic substitution using 2-lithium pyridine, generated from 2-bromopyridine (B144113) and n-butyllithium, which reacts with a protected aspartic acid diester to form a pyridin-2-yl ketone precursor. researchgate.netscielo.br This approach leverages a stable six-membered chelated intermediate to direct the reaction. scielo.br

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are powerful for forming carbon-carbon bonds between sp² centers. vulcanchem.com This strategy would involve coupling a halobutyrate derivative (e.g., a 3-bromo or 3-triflyloxy butanoate) with 2-pyridylboronic acid or a related organoboron reagent. This allows for the late-stage introduction of the pyridine moiety.

Pyridine Ring Synthesis: For complex analogues, constructing the pyridine ring itself via methods like the Hantzsch pyridine synthesis or other cyclo-condensation reactions is a viable, albeit more complex, option. ijpsonline.com

Activation via N-Oxides or Pyridinium Salts: The pyridine ring can be activated towards nucleophilic attack or other functionalizations by forming an N-oxide or a pyridinium salt. acs.orguiowa.edu For example, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts, providing a handle for further transformations. uiowa.edu

Enantioselective Synthesis and Stereochemical Control

For applications in biologically active molecules, controlling the absolute stereochemistry at the C3 position of the butanoic acid chain is paramount. This is achieved through enantioselective catalysis, the use of chiral auxiliaries, or by starting from chiral precursors.

Chiral Auxiliary and Asymmetric Catalysis Approaches for Enantiomerically Pure Products

These methods generate a single enantiomer from a prochiral starting material by creating a chiral environment during the key bond-forming step.

Asymmetric Catalysis: This is one of the most efficient methods for generating enantiomerically pure compounds. Rhodium-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor, 3-(pyridin-2-yl)but-3-enoic acid, using a chiral phosphine (B1218219) ligand is a direct route to the chiral acid. nih.gov Similarly, the Rh-catalyzed 1,4-conjugate addition of boronic acids to α,β-unsaturated esters in the presence of chiral ligands like BINAP can achieve high enantioselectivity. researchgate.net Enantiomeric purity of over 98% is often achievable through such catalytic methods.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. For example, a chiral sulfonimidamide (SIA) can be condensed with an aldehyde to form a chiral imine. Subsequent stereoselective addition of a Grignard reagent, followed by removal of the auxiliary, yields a chiral product. acs.org Another approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system where the carboxylic acid is derivatized with a chiral auxiliary, such as in the work on phosphinic acid phosphapeptides which achieved modest diastereoselectivity. nih.gov

Diastereoselective Routes to this compound Stereoisomers

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration of these centers. This is relevant for more complex structural analogues of this compound.

A notable diastereoselective route involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester. researchgate.net This reaction, conducted in the presence of a chiral ligand like (R)-BINAP, provides the major product with a specific (S) absolute configuration at the newly formed stereocenter. researchgate.net If the starting material or nucleophile already contains a stereocenter, this method allows for the selective synthesis of one diastereomer over others. For example, in the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, this method was used to set the stereochemistry at the C3 position relative to a chiral center on the pyrrolidine (B122466) ring. researchgate.net

| Catalyst/Auxiliary System | Reaction Type | Substrate Type | Outcome |

| Rhodium / (R)-BINAP | Asymmetric 1,4-Addition | Arylboronic acid, Crotonate ester | High diastereoselectivity, yielding the (S) configuration for the major product. researchgate.net |

| Chiral Auxiliary (on substrate) | Conjugate Addition | α-methylene glutarate | Modest diastereoselectivity, allowing for separation of diastereomers. nih.gov |

Stereospecific Transformations from Chiral Precursors

This approach, often termed a "chiral pool" synthesis, utilizes readily available, enantiomerically pure starting materials to transfer chirality to the final product. The stereochemistry of the target molecule is directly dictated by the starting material.

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles are increasingly being integrated into the synthesis of pyridinyl compounds to minimize environmental impact and enhance safety. garph.co.uk This involves the careful selection of solvents, the use of efficient catalysts, and the design of processes that reduce waste and energy consumption. tandfonline.com

Development of Environmentally Benign Reaction Media and Solvents

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest volume of material in a chemical process and contribute significantly to waste and pollution. whiterose.ac.uk Traditionally, many organic syntheses have relied on volatile and often hazardous solvents like toluene, chloroform, and dimethylformamide (DMF). garph.co.ukwhiterose.ac.uk Green chemistry seeks to replace these with safer, more sustainable alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammable nature. garph.co.ukrsc.org Its use in organic reactions can lead to enhanced reaction rates and selectivity. nih.gov Research has demonstrated the successful use of aqueous media for the synthesis of various heterocyclic compounds, highlighting its potential for broader application. rsc.orgnih.gov

Other greener solvent alternatives include bio-based solvents, such as those derived from fermentation processes, which are often more biodegradable and have a lower environmental footprint. core.ac.uk Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable to tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk The move away from carcinogenic solvents like benzene (B151609) to less harmful alternatives such as toluene, and subsequently to even safer options, reflects the ongoing effort to improve the environmental profile of chemical processes. whiterose.ac.uk

Table 1: Comparison of Conventional and Green Solvents

| Solvent Class | Conventional Solvents | Greener Alternatives | Key Considerations |

|---|---|---|---|

| Aprotic | NMP, DMF, DMAc | Acetonitrile, Bio-based solvents | Toxicity and environmental persistence of conventional solvents. whiterose.ac.uk |

| Chlorinated | Chloroform, 1,2-DCE | Dichloromethane (DCM) (with caution), Water | Carcinogenicity and ozone depletion potential of many chlorinated solvents. whiterose.ac.uk |

| Hydrocarbon | Benzene, Hexane | Toluene, Heptane | Toxicity and carcinogenicity of benzene. whiterose.ac.uk |

| Ether | Diethyl ether, 1,4-Dioxane | 2-MeTHF, TBME | Peroxide formation and safety concerns with some ethers. whiterose.ac.uk |

| Protic | Methanol | Water, Ethanol | Flammability and toxicity of some alcohols. Water is the most benign option. garph.co.ukacs.org |

Catalytic Methods for Efficient Synthesis, including Alum Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. wikipedia.org Lewis acid catalysis, in particular, is widely used to activate substrates and accelerate reactions. wikipedia.org While traditional Lewis acids like AlCl₃ and BF₃ are effective, their use can present environmental and handling challenges.

A notable advancement in green catalysis is the use of alum (KAl(SO₄)₂·12H₂O), an inexpensive, non-toxic, and efficient catalyst. nih.gov Research has shown that alum can effectively catalyze multicomponent reactions in aqueous media for the synthesis of complex heterocyclic molecules, including derivatives that share structural motifs with pyridinyl butanoic acids. nih.gov For instance, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been successfully achieved using alum as a catalyst in water at 80°C. nih.gov This method offers high yields, operational simplicity, and avoids the use of toxic catalysts. nih.gov

The development of magnetically recoverable catalysts also represents a significant step forward in sustainable synthesis. rsc.org These catalysts can be easily separated from the reaction mixture using a magnet and reused, minimizing catalyst waste.

One-Pot and Multicomponent Reaction Strategies

MCRs are particularly well-suited for the synthesis of complex molecules like this compound and its analogues. mdpi.com In a multicomponent reaction, three or more reactants are combined in a single vessel to form a product that incorporates portions of all the starting materials. tcichemicals.com This strategy is atom-economical and streamlines the synthetic process. researchgate.net For example, the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classic MCRs used to produce heterocyclic compounds. tcichemicals.com More contemporary examples include the synthesis of various pyridine and pyrimidine (B1678525) derivatives through one-pot, multicomponent approaches, often employing green catalysts and solvents. nih.govscirp.org

The synthesis of various substituted pyridines has been achieved through multicomponent reactions involving aldehydes, active methylene (B1212753) compounds, and an ammonium (B1175870) source, sometimes under solvent-free conditions or with the aid of ultrasound irradiation to accelerate the reaction. rsc.orgnih.gov These methods exemplify the power of combining green chemistry principles with advanced reaction design to create efficient and sustainable synthetic routes.

Elucidation of Reaction Mechanisms and Transformation Pathways for 3 Pyridin 2 Yl Butanoic Acid Systems

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical transformations. Standard reactions such as Fischer esterification occur under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoit.edumasterorganicchemistry.com A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. oit.educhemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.comchemguide.co.uk

Amide formation is another key transformation. Direct reaction with an amine is often inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. The mechanism involves DCC activating the carboxylic acid by converting the hydroxyl group into a better leaving group. youtube.comyoutube.com The amine then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the amide. youtube.comyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with an amine, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.ukyoutube.com

Decarboxylation of pyridinecarboxylic acids can also occur, particularly under thermal conditions or in the presence of metal catalysts. For instance, the decarboxylation of nicotinic acid can be achieved using a copper chromite catalyst. wikipedia.org

Reactivity and Chemical Transformations of the Pyridine Ring Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org This electronic characteristic makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), with reactivity often compared to that of nitrobenzene. wikipedia.orgpearson.com When such reactions do occur, typically under harsh conditions, the electrophile is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. quora.comyoutube.com

Conversely, the electron deficiency at the 2-, 4-, and 6-positions makes the pyridine ring susceptible to nucleophilic aromatic substitution. quora.comstackexchange.com Attack at the 2- or 4-position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing it. quora.comstackexchange.com A classic example is the Chichibabin reaction, where pyridine reacts with an amide anion (like NaNH2) to introduce an amino group, typically at the 2-position, with the expulsion of a hydride ion. youtube.com For substituted pyridines, a good leaving group at the 2- or 4-position can be readily displaced by a nucleophile. youtube.com The reactivity of the pyridine ring towards nucleophiles can be further enhanced by N-alkylation or by using Lewis acids that coordinate to the nitrogen atom. wikipedia.orgsemanticscholar.org

Advanced Catalytic Transformations

Catalysis offers sophisticated pathways for the functionalization of 3-(Pyridin-2-yl)butanoic acid, enabling transformations that are otherwise challenging.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Decarboxylative cross-coupling, in particular, utilizes carboxylic acids as readily available and stable organic synthons, releasing CO2 as the only byproduct. wikipedia.org Palladium and copper are common catalysts for these transformations. wikipedia.org

In a typical palladium-catalyzed cycle for heteroaromatic carboxylic acids, the mechanism can involve several key steps. One proposed pathway begins with the oxidative addition of an aryl halide to the Pd(0) catalyst, forming an Aryl-Pd(II) intermediate. wikipedia.org This is followed by electrophilic palladation at a position on the pyridine ring. Subsequent palladium migration and decarboxylation lead to a heteroaryl-Pd(II)-aryl complex, which undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org For some systems, the decarboxylation step may precede coupling, involving the formation of an organometallic species (e.g., an aryl-copper intermediate) which then participates in the cross-coupling cycle. wikipedia.org The position of the nitrogen atom at the '2' position relative to the carboxylic acid is often crucial, as it can coordinate to the metal catalyst during a key transition state. wikipedia.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(0)/Ligand | Aryl Halide | 2-Arylpyridine | wikipedia.org |

| Cu(I)/Pd(0) | Aryl Halide | Biaryl | wikipedia.org |

| Rh(III) | Unsaturated Oxime Ester | Substituted Pyridine | nih.gov |

The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This process typically requires a metal catalyst such as platinum, palladium, or nickel, and occurs under hydrogen pressure. wikipedia.orgresearchgate.net Milder reducing agents, like lithium aluminum hydride, can lead to partially hydrogenated products such as dihydropyridines. wikipedia.org For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid with a nickel catalyst in an alkaline medium yields pyridine-4-carboxylic acid, while reduction with a platinum catalyst in acetic acid yields piperidine-4-carboxylic acid. researchgate.net

Nucleophilic addition is a characteristic reaction of carbonyl groups and imines, and by analogy, the electron-deficient pyridine ring. wikipedia.orgwikipedia.org Strong nucleophiles, such as organolithium or Grignard reagents, can add to the 2-position of the pyridine ring.

Condensation reactions, which combine two molecules with the loss of a small molecule like water, are also relevant. libretexts.orgck12.org The carboxylic acid moiety of this compound can undergo esterification, which is a type of condensation reaction. libretexts.orgck12.org Furthermore, the pyridine moiety itself can act as a basic catalyst in condensation reactions such as the Knoevenagel condensation. wikipedia.org

Mechanistic Studies of Organometallic Intermediates

The mechanisms of metal-catalyzed reactions, such as the decarboxylative couplings mentioned previously, are defined by the formation and transformation of organometallic intermediates. researchgate.net In palladium-catalyzed cycles, key intermediates include Pd(0) species, which undergo oxidative addition with aryl halides to form organopalladium(II) complexes. wikipedia.orgnih.gov

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

No peer-reviewed studies or database entries containing detailed experimental ¹H, ¹³C, or 2D NMR spectra for 3-(Pyridin-2-yl)butanoic acid could be located. While spectral data for the parent butanoic acid and other pyridine (B92270) derivatives are widely available, this information is not applicable for a precise analysis of the target compound due to significant differences in the chemical environment imparted by the pyridin-2-yl substituent. A full assignment of proton and carbon signals, along with correlation data from 2D NMR experiments (such as COSY and HSQC), is essential for unambiguous structural confirmation and is currently missing from the scientific record.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Molecular Fingerprinting

Similarly, experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound have not been published. Such spectra are crucial for identifying the compound's characteristic vibrational modes, providing a unique "molecular fingerprint." Key vibrational bands, including the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the aromatic C=C and C-N stretches of the pyridine ring, have not been experimentally reported. Without this data, a detailed assignment of its vibrational modes is not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This experimental verification of the elemental composition (C₉H₁₁NO₂) is a fundamental piece of characterization data that remains undocumented.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and its Crystalline Forms

The most significant void in the characterization of this compound is the complete absence of single-crystal X-ray diffraction (SCXRD) data. This technique is indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. Due to the lack of a solved crystal structure, the following critical analyses cannot be performed:

Without crystallographic data, it is impossible to definitively describe the intermolecular interactions, such as hydrogen bonds, that govern the packing of molecules in a crystal lattice. The specific hydrogen bonding motifs, particularly those involving the carboxylic acid group and the pyridine nitrogen, cannot be identified or analyzed.

The study of polymorphism (the ability of a substance to exist in multiple crystalline forms) and the identification of recurring supramolecular synthons are entirely dependent on the availability of SCXRD data. No such investigations have been reported for this compound.

A detailed analysis of the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles, is only possible through SCXRD. This foundational information about the compound's solid-state geometry is currently unknown.

Coordination Chemistry and Catalytic Applications of Pyridylbutanoic Acid Frameworks As Ligands

Chelation Properties with Transition Metal Ions

3-(Pyridin-2-yl)butanoic acid possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This dual functionality allows it to act as a versatile chelating agent for a variety of transition metal ions. The pyridine nitrogen, a soft donor, typically forms a coordinate bond with transition metals, while the carboxylate group, a hard donor, can coordinate in several modes: monodentate, bidentate chelating, or bridging. This versatility in coordination allows for the formation of complexes with diverse geometries and nuclearities.

The chelation of this compound with transition metal ions is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands. The pyridine ring is a weak pi-acceptor ligand, and its coordination to a metal center can be influenced by the d-electron count of the metal. wikipedia.org The carboxylate group, upon deprotonation, forms a robust bond with metal ions, contributing significantly to the stability of the resulting complex. The flexible butanoic acid chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to the formation of stable five- or six-membered chelate rings.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product. Common solvents include water, ethanol, methanol, and dimethylformamide (DMF).

Characterization of the synthesized complexes is typically carried out using a combination of spectroscopic techniques, including infrared (IR) spectroscopy to confirm the coordination of the carboxylate group, and single-crystal X-ray diffraction to determine the precise three-dimensional structure of the complex.

Table 1: Representative Synthetic Conditions for Metal Complexes with Pyridyl-Carboxylate Ligands

| Metal Ion | Ligand | Solvent | Temperature (°C) | Product Type |

| Cu(II) | Pyridine-2-carboxylic acid | Water/Ethanol | Room Temperature | Mononuclear Complex |

| Zn(II) | Pyridine-3,5-dicarboxylic acid | DMF/Water | 100-120 | 2D or 3D Coordination Polymer |

| Co(II) | Pyridine-2,6-dicarboxylic acid | Water | 80 | Mononuclear Complex |

| Cd(II) | 3-Nitro-4-(pyridin-4-yl)benzoic acid | DMF/Methanol | Not specified | 3D Metal-Organic Framework nih.gov |

Note: This table provides generalized conditions based on related pyridyl-carboxylate ligands, as specific data for this compound is limited.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound and its analogs have potential applications in both homogeneous and heterogeneous catalysis. The pyridine moiety can stabilize the metal center, while the electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity. researchgate.net

In homogeneous catalysis , these complexes, being soluble in the reaction medium, can offer high activity and selectivity. mdpi.com The ligand framework can create a specific microenvironment around the metal center, facilitating substrate activation and product formation. For example, ruthenium complexes bearing pyridine-based pincer ligands have shown remarkable activity in the hydrogenation of esters, a transformation that typically requires harsh conditions. mdpi.com

For heterogeneous catalysis , the metal complexes can be immobilized on solid supports, such as silica (B1680970) or alumina, or used as building blocks for porous materials like metal-organic frameworks. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis, such as easy separation and recyclability of the catalyst. mdpi.commdpi.com The porous nature of these materials can also provide size and shape selectivity for catalytic reactions.

Exploration of Metal-Organic Frameworks (MOFs) Incorporating Pyridylbutanoate Moieties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of ligands like this compound, which possess both a pyridyl and a carboxylate group, is a promising strategy for the design of novel MOFs with interesting structural topologies and functionalities. nih.govresearchgate.net

The pyridyl nitrogen and the carboxylate group can coordinate to different metal centers, leading to the formation of extended three-dimensional networks. The length and flexibility of the butanoate chain can influence the pore size and shape of the resulting MOF. The design and synthesis of MOFs using pyridyl-carboxylate ligands have attracted significant interest due to their potential applications in gas storage, separation, and catalysis. mdpi.com For instance, MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid and cadmium(II) have been shown to exhibit good selectivity for the separation of CO2 over N2. nih.gov

The synthesis of these MOFs is often achieved through solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. universityofgalway.ie The resulting structures can be highly diverse, ranging from interpenetrated frameworks to open porous networks, depending on the specific ligand, metal ion, and reaction conditions employed. nih.govrsc.org

Future Research Directions and Advanced Methodologies in 3 Pyridin 2 Yl Butanoic Acid Research

Emerging Methodologies in Enantioselective Synthesis

The synthesis of enantiomerically pure 3-(Pyridin-2-yl)butanoic acid is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Future research will likely focus on the development of novel and efficient enantioselective synthetic routes.

One promising avenue is the use of asymmetric hydrogenation . While direct hydrogenation of pyridines has been challenging, recent advancements in catalyst design, particularly iridium-based catalysts, have shown success in the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cn This strategy involves the activation of the pyridine (B92270) ring by forming a pyridinium salt, which facilitates hydrogenation and allows for stereocontrol. dicp.ac.cn For instance, Rh-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of 3-arylbutanoic acids, achieving high enantioselectivities. nih.gov Future work could adapt these methods to pyridyl-substituted substrates, potentially employing ruthenium catalysts with chiral phosphine (B1218219) ligands like DTBM-segphos, which have proven effective for the enantioselective hydrogenation of 2-pyridyl-substituted alkenes. nih.govacs.orgacs.org

Another key area is the asymmetric conjugate addition . The conjugate addition of nucleophiles to α,β-unsaturated precursors is a powerful C-C bond-forming reaction. The use of chiral organocatalysts, such as pyrrolidine (B122466) derivatives, has emerged as a broadly applicable strategy for asymmetric Michael additions via enamine activation. rsc.orgnih.gov Copper-catalyzed asymmetric 1,4-reductions of γ-phthalimido-α,β-unsaturated carboxylic acid esters have also been shown to produce chiral β-aryl-substituted γ-amino butyric acid derivatives with good enantioselectivities. nih.gov Research into applying these copper-catalyzed methods or rhodium-catalyzed 1,4-additions of arylboronic acids to suitable α,β-unsaturated precursors of this compound could yield highly enantioenriched products. organic-chemistry.org Furthermore, the catalytic enantioselective dearomative addition of Grignard reagents to pyridinium salts using chiral copper complexes presents a novel approach to creating chiral 1,4-dihydropyridines, which could serve as precursors to the target molecule. researchgate.netnih.gov

| Methodology | Catalyst/Reagent Type | Potential Precursor for this compound | Key Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium catalysts | Pyridinium salt of an unsaturated precursor | High enantioselectivity, direct approach to chiral piperidines |

| Asymmetric Conjugate Addition | Chiral organocatalysts (e.g., pyrrolidines) | α,β-unsaturated ester or acid | Metal-free, high stereocontrol |

| Copper-Catalyzed 1,4-Addition | Chiral Copper complexes | α,β-unsaturated ester | Good enantioselectivities for β-aryl acids |

| Rhodium-Catalyzed 1,4-Addition | Chiral Rhodium complexes with arylboronic acids | α,β-unsaturated ketone or ester | High catalytic activity and enantioselectivity |

In-depth Studies of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction mechanisms, kinetics, and thermodynamics is crucial for optimizing existing synthetic routes and designing new ones. Future research should focus on detailed studies of the key transformations involved in the synthesis of this compound.

Kinetic studies on the reactions of pyridine with various electrophiles, such as benzoyl chlorides, have been conducted and can serve as a model for investigating the reactivity of the pyridine nucleus in this compound. researchgate.net The rate of transformation of pyridine derivatives is known to be dependent on the nature and position of substituents. nih.gov For example, pyridine carboxylic acids generally exhibit higher transformation rates compared to other substituted pyridines. nih.gov Investigating the kinetics of C-C bond-forming reactions, such as the conjugate addition or alkylation steps in the synthesis of the butanoic acid side chain, will provide valuable data for process optimization.

Thermodynamic studies will help in understanding the relative stability of intermediates and transition states, which is essential for controlling reaction pathways and product distributions. The metalation of pyridine, for instance, is subject to both kinetic and thermodynamic control, leading to different isomers. acs.org A comprehensive thermodynamic analysis of the synthetic intermediates of this compound will be instrumental in developing more efficient and selective synthetic protocols. The relationship between hydride transfer activation energy and substituent constants in benzopyran and dihydropyridine (B1217469) derivatives has been shown to be linear, and similar studies on pyridine derivatives could provide predictive models for their reactivity. nih.gov

Development of Advanced Computational Models for Complex Reactivity

Computational chemistry offers a powerful tool to investigate reaction mechanisms, predict reactivity, and design new catalysts. Future research on this compound will greatly benefit from the application of advanced computational models.

Density Functional Theory (DFT) is a versatile method for studying the electronic structure and reactivity of molecules. DFT calculations can be employed to model the transition states of key synthetic steps, providing insights into the origin of stereoselectivity in asymmetric catalysis. acs.org For instance, DFT studies have been used to elucidate the mechanism of copper-catalyzed dearomatization of pyridine. acs.org Similar computational approaches can be applied to model the enantioselective hydrogenation or conjugate addition reactions leading to this compound. DFT can also be used to study the electronic and magnetic properties of transition metal catalysts supported on pyridine-substituted materials, which could be relevant for developing novel catalytic systems. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyridine derivatives with their reactivity or properties. nih.gov For example, QSAR approaches have been used to estimate the acidity of pyrimidines and related compounds. nih.gov Such models could be developed to predict the pKa of this compound and its derivatives, which is crucial for understanding their behavior in biological systems. Computational modeling can also be used to predict brain tumor penetration and other pharmacokinetic properties of pyridine-containing compounds. nih.gov

| Computational Method | Application in this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Modeling transition states of enantioselective reactions | Understanding the origin of stereoselectivity, catalyst design |

| DFT | Studying electronic properties of catalysts | Development of novel and more efficient catalytic systems |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting pKa and other physicochemical properties | Guiding the design of derivatives with desired properties |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets | Understanding potential biological activity and mechanism of action |

Exploration of Novel Supramolecular Assemblies

The pyridine and carboxylic acid functional groups in this compound make it an excellent candidate for forming diverse supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding.

The carboxylic acid-pyridine supramolecular synthon is a robust and recurring motif in crystal engineering. nih.govrsc.org This involves a strong O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. nih.gov Future research could explore the self-assembly of this compound to form predictable one-, two-, or three-dimensional networks. acs.org The interplay of this primary interaction with other weaker interactions, such as C-H···O hydrogen bonds, can lead to complex and functional supramolecular architectures. nih.gov The formation of these assemblies can be influenced by factors such as solvent and the presence of co-formers. iucr.org

Furthermore, the pyridine ring can participate in π-π stacking interactions , which can also play a significant role in the organization of molecules in the solid state. The combination of hydrogen bonding and π-π stacking can lead to the formation of intricate and stable supramolecular structures. researchgate.net Understanding and controlling these interactions is key to designing crystalline materials with desired physical and chemical properties. The study of cocrystals of this compound with other molecules containing complementary functional groups could lead to the development of new materials with tailored properties. The pyridone homosynthon, formed by two N-H···O hydrogen bonds, is another robust supramolecular synthon that is conserved in halogen-bonded cocrystals and could be a point of inspiration for designing assemblies with derivatives of the target molecule. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of chemical reactions and the synthesis of novel compounds.

Automated synthesis platforms can significantly accelerate the synthesis of derivatives of this compound for structure-activity relationship studies. nih.govresearchgate.netoxfordglobal.comnih.govrsc.org These systems can perform multiple reactions in parallel, allowing for the rapid exploration of a wide range of building blocks and reaction conditions. nih.gov This is particularly valuable in medicinal chemistry for the efficient generation of compound libraries. nih.govnih.gov

High-throughput experimentation (HTE) is a powerful tool for the rapid screening of catalysts and reaction conditions. iitm.ac.inwiley.com For the enantioselective synthesis of this compound, HTE can be used to screen large libraries of chiral ligands and catalysts to identify the optimal combination for high yield and enantioselectivity. youtube.comnih.gov Techniques such as infrared thermography, scanning mass spectrometry, and UV/Vis spectroscopy can be used for the rapid analysis of reaction outcomes in a high-throughput format. iitm.ac.in The data generated from HTE can be used to build predictive models and accelerate the optimization process. rsc.org The combination of automated synthesis and HTE will undoubtedly play a crucial role in advancing the research on this compound and its applications.

Q & A

Q. What synthetic methodologies are recommended for producing 3-(Pyridin-2-yl)butanoic acid with high yield and purity?

A common approach involves coupling pyridine derivatives with butanoic acid precursors. For example, acylation reactions using pyridin-2-amine with succinic anhydride or analogous reagents can yield the target compound. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization (e.g., temperature control at 60–80°C and inert atmosphere) minimizes side products . Confirm purity using HPLC (>98% by area normalization) .

Q. How can spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) be employed to characterize this compound?

- NMR : Analyze and spectra for pyridine ring protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). Compare with computational predictions (e.g., ChemDraw) to verify assignments.

- IR : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm).

- HPLC : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) to assess purity. Retention times should align with standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H319 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can molecular docking studies (e.g., Glide XP) elucidate interactions between this compound and target proteins?

- Protocol :

Prepare the ligand: Optimize 3D geometry using Schrödinger’s LigPrep (pH 7.0 ± 2.0).

Grid generation: Define the binding site using X-ray crystallography data of the target protein.

Docking: Apply Glide XP scoring with hydrophobic enclosure and hydrogen-bond weighting .

- Validation : Compare docking scores (e.g., ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å).

Q. What experimental models are suitable for evaluating the neuroprotective potential of this compound?

- In vitro : Use SH-SY5Y neuronal cells under oxidative stress (e.g., HO-induced apoptosis). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).

- In vivo : Administer the compound (10–50 mg/kg, i.p.) in rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Assess motor coordination (rotarod test) and histopathology .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyridine or butanoic acid moieties.

- Assays : Test derivatives for target affinity (SPR binding assays) and metabolic stability (microsomal incubation).

- Case Study : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) showed enhanced blood-brain barrier penetration in similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.